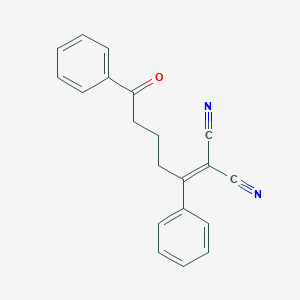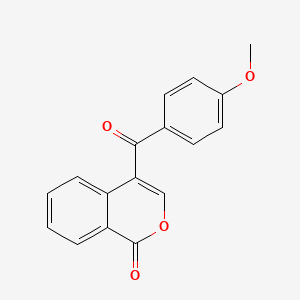
4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one is an organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a methoxybenzoyl group attached to a benzopyran ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one typically involves the reaction of 4-methoxybenzoyl chloride with a suitable benzopyran derivative. The reaction is carried out under controlled conditions, often using a base such as pyridine to facilitate the acylation process . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale acylation reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated benzopyran derivatives.
Scientific Research Applications
4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The methoxybenzoyl group enhances the compound’s ability to undergo electrophilic substitution reactions, making it reactive towards various biological targets. The compound’s effects are mediated through its interaction with cellular enzymes and receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
4-(4-Methoxybenzoyl)-1H-2-benzopyran-1-one can be compared with other benzopyran derivatives such as:
4-Methoxybenzoyl chloride: Similar in structure but lacks the benzopyran ring.
4-Methoxybenzoic acid: Contains a carboxylic acid group instead of the benzoyl group.
Coumarin derivatives: Share the benzopyran core but differ in the substituents attached to the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62356-30-3 |
|---|---|
Molecular Formula |
C17H12O4 |
Molecular Weight |
280.27 g/mol |
IUPAC Name |
4-(4-methoxybenzoyl)isochromen-1-one |
InChI |
InChI=1S/C17H12O4/c1-20-12-8-6-11(7-9-12)16(18)15-10-21-17(19)14-5-3-2-4-13(14)15/h2-10H,1H3 |
InChI Key |
FXIXDNOVGQEJGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=COC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Cyclohex-3-en-1-yl)methylidene]cyclopentan-1-one](/img/structure/B14535929.png)
![3,3,9-Trimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14535930.png)
![2-Iodo-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}acetamide](/img/structure/B14535934.png)
![N~1~-Phenyl-N~2~-[(pyridin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14535937.png)
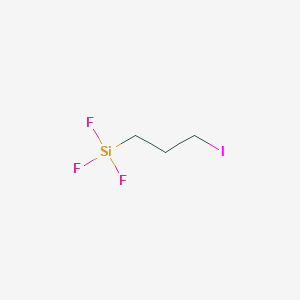
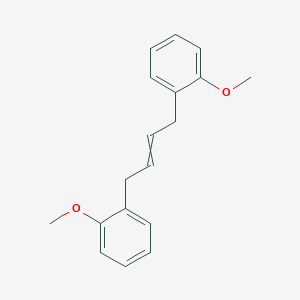
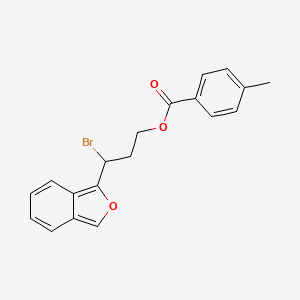
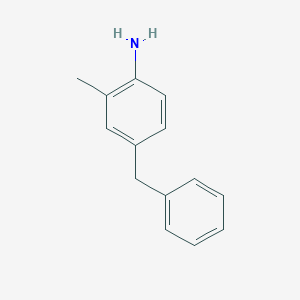
![2,2,2-Trichloro-1-[(5,5,5-trichloropentyl)sulfanyl]ethan-1-ol](/img/structure/B14535976.png)
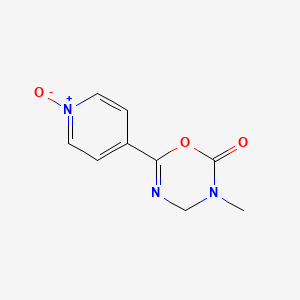
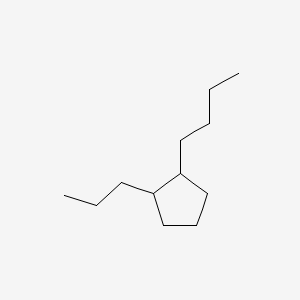
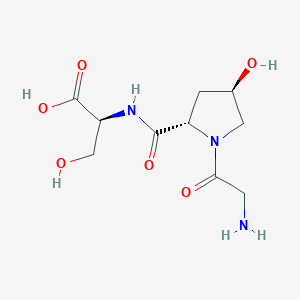
![7-Methyl-5,7-dihydro-6H-indolo[2,3-c][1,5]naphthyridin-6-one](/img/structure/B14536017.png)
